molecular formula C12H9AsO3 B12718619 Phenoxarsinic acid CAS No. 4846-20-2

Phenoxarsinic acid

Cat. No.: B12718619
CAS No.: 4846-20-2
M. Wt: 276.12 g/mol
InChI Key: UWYZTJXNVOTEQO-UHFFFAOYSA-N
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Description

Phenoxarsinic acid is an organoarsenic compound with the molecular formula C₁₂H₉AsO₃ It is characterized by the presence of an arsenic atom bonded to a phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenoxarsinic acid can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with carbon dioxide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of phenylarsine oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Phenoxarsinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form arsenic(V) compounds.

    Reduction: It can be reduced to arsenic(III) compounds.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: Arsenic(V) oxide.

    Reduction: Arsenic(III) oxide.

    Substitution: Various substituted phenylarsinic acids.

Scientific Research Applications

Phenoxarsinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

    Biology: It has been studied for its potential use in biological assays and as a tool for investigating arsenic metabolism in living organisms.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of phenoxarsinic acid involves its interaction with cellular components, leading to various biochemical effects. It can bind to thiol groups in proteins, disrupting their function and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular structures. The molecular targets and pathways involved include the inhibition of key enzymes and the induction of apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Phenoxarsinic acid can be compared with other organoarsenic compounds such as:

    Arsenic trioxide: Used in the treatment of acute promyelocytic leukemia.

    Arsanilic acid: Used as a feed additive in veterinary medicine.

    Roxarsone: Used as a growth promoter in poultry.

Uniqueness: this compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological systems in distinct ways. Its ability to induce apoptosis and generate reactive oxygen species makes it a valuable compound for research in medicinal chemistry and toxicology.

Properties

CAS No.

4846-20-2

Molecular Formula

C12H9AsO3

Molecular Weight

276.12 g/mol

IUPAC Name

10-hydroxyphenoxarsinine 10-oxide

InChI

InChI=1S/C12H9AsO3/c14-13(15)9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H,(H,14,15)

InChI Key

UWYZTJXNVOTEQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2(=O)O

Origin of Product

United States

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